molecular formula C8H7N3O2 B11910718 7-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid

7-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B11910718
M. Wt: 177.16 g/mol
InChI Key: BBQNQQHVMDLYFR-UHFFFAOYSA-N
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Description

7-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused bicyclic system with an amino group at the 7th position and a carboxylic acid group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with glyoxal in the presence of an acid catalyst, followed by oxidation to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Nitroimidazo[1,2-a]pyridine derivatives.

    Reduction: Alcohol derivatives of imidazo[1,2-a]pyridine.

    Substitution: Alkylated or acylated imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

7-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 7-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes.

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound without the amino and carboxylic acid groups.

    7-Nitroimidazo[1,2-a]pyridine-3-carboxylic acid: A nitro derivative with different biological activities.

    2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: A methylated derivative with distinct chemical properties.

Uniqueness: 7-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and drug discovery.

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

7-aminoimidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C8H7N3O2/c9-5-1-2-11-6(8(12)13)4-10-7(11)3-5/h1-4H,9H2,(H,12,13)

InChI Key

BBQNQQHVMDLYFR-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC=C2C(=O)O)C=C1N

Origin of Product

United States

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